2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
Overview
Description
tert-Butyl XPhos: is a biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions. It is known for its air-stable and electron-rich properties, making it a valuable tool in organic synthesis .
Mechanism of Action
Target of Action
The primary target of tBuXPhos is palladium (Pd). It is an air-stable, electron-rich biaryl phosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .
Mode of Action
tBuXPhos interacts with its target, palladium, to form a reactive, monoligated Pd(0) species . This interaction enhances the reactivity of palladium catalysis, which is crucial for various cross-coupling reactions .
Biochemical Pathways
The primary biochemical pathway affected by tBuXPhos is the cross-coupling reaction pathway. This includes the Buchwald-Hartwig cross-coupling reaction, the Hiyama coupling, the Sonogashira coupling, the Suzuki-Miyaura coupling, the Heck reaction, the Stille coupling, and the Negishi coupling .
Pharmacokinetics
By enhancing the reactivity of palladium catalysis, tBuXPhos increases the yield and efficiency of the cross-coupling reactions .
Result of Action
The molecular and cellular effects of tBuXPhos’s action are seen in the products of the cross-coupling reactions. These reactions result in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of tBuXPhos can be influenced by various environmental factors. For instance, it has been reported that tBuXPhos can perform efficiently in an aqueous micellar medium . Furthermore, the temperature of the reaction environment can also affect the performance of tBuXPhos .
Biochemical Analysis
Biochemical Properties
tBuXPhos plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It acts as a ligand that enhances the reactivity of palladium catalysts, facilitating the formation of carbon-oxygen and carbon-nitrogen bonds . tBuXPhos interacts with various enzymes, proteins, and other biomolecules, primarily through its phosphine group. The nature of these interactions is typically characterized by the formation of coordination complexes, where tBuXPhos binds to the active site of the enzyme or protein, thereby modulating its activity.
Cellular Effects
tBuXPhos has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, tBuXPhos can modulate the activity of enzymes involved in these processes, leading to changes in cell function. For example, tBuXPhos has been found to affect the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
The mechanism of action of tBuXPhos at the molecular level involves its binding interactions with biomolecules. tBuXPhos can form coordination complexes with enzymes and proteins, leading to either inhibition or activation of their activity. This modulation of enzyme activity can result in changes in gene expression and cellular function. For instance, tBuXPhos has been shown to inhibit the activity of certain enzymes involved in the oxidative stress response, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tBuXPhos can change over time due to its stability and degradation. tBuXPhos is known to be air-stable, which means it can maintain its activity over extended periods. Like all chemical compounds, tBuXPhos can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that tBuXPhos can have lasting effects on cellular metabolism and gene expression, even after its initial application .
Dosage Effects in Animal Models
The effects of tBuXPhos can vary with different dosages in animal models. At low doses, tBuXPhos has been shown to enhance the activity of certain enzymes, leading to beneficial effects on cellular function. At high doses, tBuXPhos can have toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular metabolism. Threshold effects have been observed, where the beneficial effects of tBuXPhos are only seen within a specific dosage range .
Metabolic Pathways
tBuXPhos is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative stress response, leading to changes in metabolic flux and metabolite levels. For example, tBuXPhos has been shown to increase the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular metabolism and overall cell health .
Transport and Distribution
Within cells and tissues, tBuXPhos is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of tBuXPhos within specific cellular compartments. For instance, tBuXPhos has been found to accumulate in the mitochondria, where it can modulate the activity of enzymes involved in oxidative phosphorylation .
Subcellular Localization
The subcellular localization of tBuXPhos is primarily determined by its targeting signals and post-translational modifications. tBuXPhos has been shown to localize to specific compartments, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on enzyme activity and cellular function. These targeting signals and modifications ensure that tBuXPhos is directed to the appropriate cellular compartments, thereby enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl XPhos can be synthesized through a series of steps involving the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the synthesis of tert-Butyl XPhos is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl XPhos is primarily used in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, Stille coupling, Sonogashira coupling, and Heck reaction .
Common Reagents and Conditions:
Buchwald-Hartwig Amination: Aryl halides and amines are coupled using palladium catalysts and tert-Butyl XPhos as the ligand.
Suzuki-Miyaura Coupling: Aryl boronic acids and aryl halides are coupled using palladium catalysts and tert-Butyl XPhos.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Chemistry: tert-Butyl XPhos is widely used in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. It is particularly valuable in the synthesis of complex molecules and natural products .
Biology and Medicine: In medicinal chemistry, tert-Butyl XPhos is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds makes it useful in the synthesis of pharmaceuticals .
Industry: tert-Butyl XPhos is employed in the production of fine chemicals and materials. Its role in cross-coupling reactions makes it a valuable tool in the manufacture of polymers, agrochemicals, and electronic materials .
Comparison with Similar Compounds
XPhos: Similar to tert-Butyl XPhos but with different substituents on the biphenyl ring.
RuPhos: Another biaryl phosphine ligand with different electronic properties.
BrettPhos: A biaryl phosphine ligand with a different steric profile
Uniqueness: tert-Butyl XPhos is unique due to its combination of electron-rich and sterically bulky properties, which enhance its performance in palladium-catalyzed cross-coupling reactions. Its ability to stabilize the palladium center and facilitate key reaction steps makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12/h13-21H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACNIGZYDTUHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469549 | |
Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
564483-19-8 | |
Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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